
(E)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to the title molecule, involves cyclization reactions and the utilization of specific reagents to introduce the desired functional groups. For instance, the synthesis of 1,3,4-thiadiazole derivatives has been reported through reactions involving aminothiourea and carbon disulfide, showcasing a methodological approach to constructing the thiadiazole core (Xia, 2015).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including the title compound, can exhibit specific conformational features. Studies involving X-ray crystallography and molecular modeling have been used to determine the geometric parameters and stability of similar compounds. For example, the molecular structure of 1,3,4-thiadiazole derivatives has been analyzed, revealing how intramolecular and intermolecular hydrogen bonding influences their conformation and stability (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole compounds can participate in various chemical reactions, contributing to their diverse chemical properties. These reactions can include nucleophilic substitutions and cyclization reactions, enabling the formation of new derivatives with potentially useful biological activities. The reactivity of the thiadiazole ring is a key factor in these transformations, as demonstrated by the synthesis of thiadiazole derivatives with antimicrobial and antitumor activities (Paulrasu et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various scientific fields. These properties can be influenced by the molecular structure and the presence of functional groups. Studies on thiadiazole derivatives have provided insights into their physical properties, helping to predict their behavior in different environments (Wu Qi, 2014).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are defined by their reactivity and stability under different conditions. These properties are essential for understanding their potential applications in chemical synthesis and biological activities. The electron-donating or withdrawing nature of substituents on the thiadiazole ring can significantly affect their chemical behavior and biological activity, as shown in studies evaluating their antioxidative and antimicrobial properties (Paulrasu et al., 2014).
Scientific Research Applications
Antibacterial and Antifungal Agents
- Schiff base and Mannich base derivatives of 1,3,4-thiadiazole, including compounds structurally related to the queried compound, have been synthesized and investigated for their chemical and biological behavior, particularly as antibacterial and antifungal agents (Tamer & Qassir, 2019).
- Novel chalcones, which are closely related to the queried compound, have been synthesized and characterized. These compounds have shown potential as antimicrobial agents (Parvez et al., 2014).
Antitubercular and Antifungal Activity
- Certain novel derivatives of 1,3,4-thiadiazole have demonstrated significant antitubercular and antifungal activity (Syed et al., 2013).
Anti-arrhythmic Activity
- Piperidine-based 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Antimicrobial Properties
- A series of 1,3,4-thiadiazole amide compounds containing piperazine, closely related to the queried compound, were synthesized and displayed inhibitory effects against certain bacterial strains (Xia, 2015).
Anti-leishmanicidal Activity
- Piperidin-1-yl and morpholinyl 1,3,4-thiadiazole derivatives have been synthesized and shown to have strong leishmanicidal activity, superior to the reference drug pentostam (Foroumadi et al., 2005).
properties
IUPAC Name |
(E)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-11-16-17-15(21-11)12-6-8-18(9-7-12)14(19)5-4-13-3-2-10-20-13/h2-5,10,12H,6-9H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXAQOASKGCALJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2485991.png)
![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)

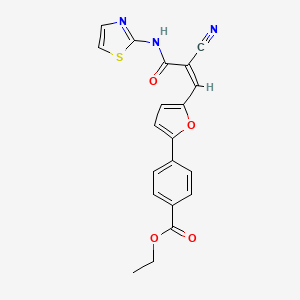
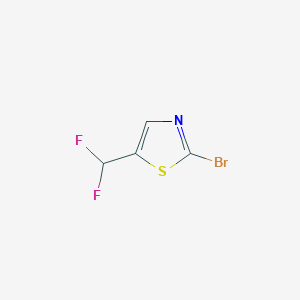
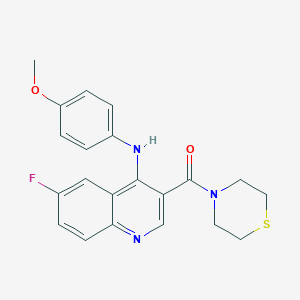

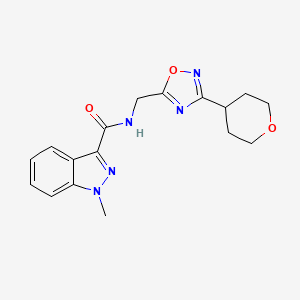
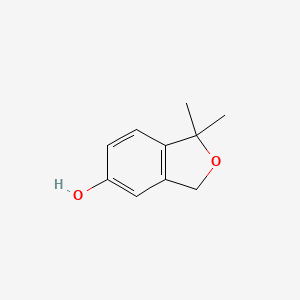
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide](/img/structure/B2486004.png)
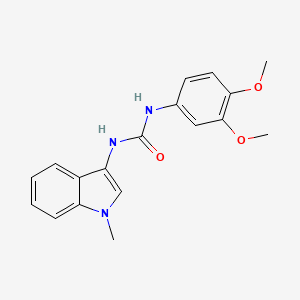
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)
